

ML-298 discovery and development

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An In-depth Technical Guide on the Discovery and Development of the GIRK Channel Activator ML297 (ML-298)

Disclaimer: The query for "**ML-298**" has been interpreted as a likely reference to the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator, ML297 (also known as VU0456810). This document will focus on the discovery, development, and technical specifications of ML297.

Introduction

G-protein-activated inwardly rectifying potassium (GIRK) channels, a family of ion channels also known as Kir3.1-3.4, are critical regulators of neuronal excitability and cardiac rhythm.[1] [2] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing cellular excitability.[3] This mechanism has implicated GIRK channels in a variety of physiological processes and pathological conditions, including epilepsy, anxiety, pain, and addiction.[4] Despite their therapeutic potential, the development of potent and selective pharmacological modulators has been a long-standing challenge.[2] This guide details the discovery and development of ML297, the first potent and selective small-molecule activator of GIRK1-containing channels.[5]

Discovery of ML297

The discovery of ML297 originated from a high-throughput screening (HTS) campaign designed to identify modulators of GIRK channels.[5][6] The screening utilized a thallium flux assay, a robust method for measuring the activity of potassium channels, in HEK293 cells coexpressing the mGlu₈ receptor and GIRK1/2 channels.[5]



High-Throughput Screening and Lead Identification

The initial screening identified an asymmetrical urea compound, CID736191, as a confirmed activator of GIRK1/2 with a half-maximal effective concentration (EC₅₀) of approximately 1 μM. [5] This compound's modular chemical structure made it an ideal starting point for chemical optimization through iterative parallel synthesis.[5] A diversity-oriented modular design strategy was employed to systematically explore the structure-activity relationship (SAR) by modifying three distinct regions of the parent compound.[5] This effort led to the synthesis and characterization of numerous analogs, ultimately resulting in the identification of ML297 (CID 56642816, VU0456810) as a potent and selective GIRK activator.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for ML297, including its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of ML297

Channel Subunit	Assay Type	EC ₅₀ (nM)	Reference
GIRK1/2	Thallium Flux	160	[5][6]
GIRK1/2	Electrophysiology	233 ± 38	[7]
GIRK1/3	Thallium Flux	914	
GIRK1/4	Thallium Flux	887	
GIRK2	Thallium Flux	Inactive	[5]
GIRK2/3	Thallium Flux	Inactive	[8]

Table 2: Off-Target Activity of ML297



Target	Assay Type	Activity	Reference
hERG	Radioligand Binding	IC ₅₀ ≈ 10 µM	[6]
5-HT _{2e}	Radioligand Binding	Modest Activity at 10 μΜ	[6]
Sigma σ1	Radioligand Binding	Modest Activity at 10 μΜ	[6]
GABAa	Radioligand Binding	Modest Activity at 10 μΜ	[6]
GABAa	Electrophysiology	No Activation	[6]

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of ML297



Parameter	Species	Value	Reference
Solubility	-	17.5 μΜ	[5]
Plasma Protein Binding (fu)	Mouse	0.026	[5]
Liver Microsome Metabolism (CIHEP)	Mouse	88 mL/min/kg	[5]
Plasma Protein Binding (% free)	Rat	5.0	[9]
Plasma Protein Binding (% free)	Human	1.0	[9]
Intrinsic Clearance (CIINT)	Rat	382 mL/min/kg	[9]
Hepatic Clearance (CIHEP)	Rat	59.2 mL/min/kg	[9]
Intrinsic Clearance (CIINT)	Human	43.0 mL/min/kg	[9]
Hepatic Clearance (CIHEP)	Human	14.1 mL/min/kg	[9]

Experimental Protocols Thallium Flux Assay for GIRK Channel Activation

This assay is a fluorescence-based method to measure the activity of potassium channels by detecting the influx of thallium (TI+), which acts as a surrogate for K+.[10]

- Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) are cultured in T-175 flasks.[11]
- Cell Plating: Cells are dislodged, resuspended, and plated into 384-well, clear-bottom, blackwalled plates and incubated overnight.[11]



- Dye Loading: The cell culture medium is replaced with a dye-loading buffer containing a TI+sensitive fluorescent dye (e.g., Thallos AM) and incubated for 1 hour at room temperature.
 [11]
- Assay Procedure:
 - The dye-loading solution is replaced with an assay buffer.[11]
 - The plate is placed in a kinetic plate reader, and baseline fluorescence is measured for 10 seconds.[11]
 - The test compound (e.g., ML297) is added, and the plate is incubated for 2 minutes.[11]
 - A Tl⁺-stimulus buffer is added, and fluorescence is measured for an additional 2 minutes.
 [11]
- Data Analysis: The increase in fluorescence, indicative of TI⁺ influx through open GIRK channels, is used to determine the potency (EC₅₀) of the compound.[11]

Whole-Cell Electrophysiology

This technique directly measures the ion flow through channels in the cell membrane.

- Cell Preparation: HEK293 cells transfected with the GIRK channel subunits of interest are used.[7]
- Recording Setup:
 - Cells are placed in a recording chamber with a bath solution containing a physiological concentration of ions.[12]
 - A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
 - The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
- Data Acquisition:



- The cell is voltage-clamped at a holding potential (e.g., -70 mV).[5]
- The test compound is applied to the bath solution.[5]
- The resulting inward current, carried by K⁺ ions flowing through the activated GIRK channels, is recorded.[5]
- The current-voltage relationship can be determined by applying a series of voltage steps.
- Data Analysis: The magnitude and characteristics of the recorded currents are analyzed to determine the efficacy and mechanism of action of the compound.

Signaling Pathways and Experimental Workflows GIRK Channel Signaling Pathway

GIRK channels are typically activated by G-protein-coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the dissociation of the Gα and Gβγ subunits. The Gβγ subunit then directly binds to the GIRK channel, leading to its opening. [1] ML297, however, acts as a direct activator of GIRK1-containing channels, independent of G-protein activation.[5][6] This activation still requires the presence of the membrane phospholipid PIP₂.[6]



GPCR-Dependent Activation GPCR Ligand Binding Gαβy **Direct Activation** Gα-GTP Gβy ML297 PIP₂ Binds to Directly Birds to Required for gating **GIRK Channel** Opens Hyperpolarization

GIRK Channel Signaling Pathway

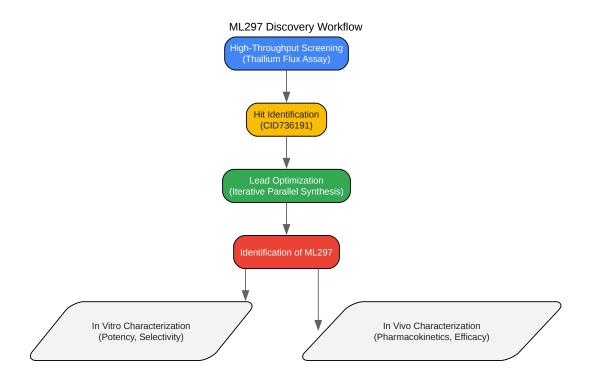
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Caption: GIRK Channel Signaling Pathway.



ML297 Discovery Workflow

The discovery of ML297 followed a systematic workflow beginning with a large-scale screen and progressing through chemical optimization and detailed characterization.



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Caption: ML297 Discovery Workflow.

Conclusion



ML297 represents a significant advancement in the field of ion channel pharmacology, providing a potent and selective tool for probing the function of GIRK1-containing channels. Its discovery through a systematic HTS and chemical optimization campaign highlights the power of modern drug discovery platforms. The detailed characterization of its mechanism of action and in vivo properties has established ML297 as a valuable research tool and a potential starting point for the development of novel therapeutics targeting a range of neurological disorders.[5] The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in this area.

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